N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVNVKGHYNNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CON=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 1,2 Oxazol 4 Yl 2 Phenoxypropanamide and Its Analogues
Amide Bond Formation Strategies for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
The formation of the amide bond between 2-phenoxypropanoic acid and 4-amino-1,2-oxazole is a pivotal step in the synthesis of the target compound. The choice of strategy is influenced by factors such as reaction efficiency, substrate reactivity, and the need to minimize side reactions. The 4-amino-1,2-oxazole can be considered an electron-deficient amine, which can sometimes render the amide coupling sluggish and necessitate more potent activation methods. nih.govnih.gov
Conventional methods for amide bond formation involve the activation of the carboxylic acid group of 2-phenoxypropanoic acid to make it more susceptible to nucleophilic attack by the amine. Carbodiimides are the most common class of reagents for this purpose.
Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. commonorganicchemistry.combachem.com EDC is often preferred in laboratory and process settings due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. bachem.compeptide.com
Use of Additives: To improve reaction rates and suppress potential side reactions like racemization, carbodiimide (B86325) couplings are almost always performed in the presence of additives. bachem.compeptide.com 1-Hydroxybenzotriazole (HOBt) is the most traditional additive, which reacts with the activated acid to form an HOBt-ester intermediate that is less prone to side reactions and couples efficiently with the amine. commonorganicchemistry.compeptide.com
The typical reaction involves stirring the carboxylic acid (2-phenoxypropanoic acid), the amine (4-amino-1,2-oxazole), the coupling reagent (e.g., EDC), and the additive (e.g., HOBt) in an aprotic polar solvent. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often included to neutralize any acid salts and facilitate the reaction. nih.govfishersci.co.uk
| Reagent System | Typical Base | Typical Solvent(s) | Temperature | Key Characteristics |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | 0 °C to RT | Water-soluble urea byproduct simplifies workup. commonorganicchemistry.com |
| DCC / HOBt | DIPEA, TEA | DCM, THF | 0 °C to RT | Insoluble DCU byproduct requires filtration. peptide.com |
| DIC / HOBt | DIPEA | DMF, DCM | RT | Soluble DIU byproduct; often used in solid-phase synthesis. peptide.com |
For challenging substrates, such as the potentially electron-deficient 4-amino-1,2-oxazole, more advanced coupling reagents have been developed. These reagents, often based on phosphonium (B103445) or aminium/uronium salts, offer higher reactivity and efficiency. peptide.com
Phosphonium Salt Reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a widely used phosphonium salt that generates OBt active esters. bachem.com It is known for its high coupling efficiency, though the hexamethylphosphoramide (B148902) (HMPA) byproduct from the related BOP reagent is carcinogenic, leading to the preference for PyBOP. bachem.com
Aminium/Uronium Salt Reagents: This class includes some of the most efficient coupling reagents available.
HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) analogue (TBTU) are highly popular for both solution and solid-phase synthesis due to their high reactivity and the solubility of their byproducts. bachem.compeptide.com
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive than HBTU. researchgate.net It is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and the resulting active esters are more reactive due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt moiety. This makes HATU particularly effective for difficult couplings involving sterically hindered or electronically deactivated substrates.
COMU: As a safer alternative to benzotriazole-based reagents, (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is based on OxymaPure. It exhibits coupling efficiencies comparable or superior to HATU, has better solubility, and is not explosive, representing a significant advancement in safety and performance. bachem.comacs.org
For particularly unreactive or electron-deficient amines, a protocol utilizing EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective. nih.govnih.gov DMAP acts as a potent acyl transfer agent, forming a highly reactive acylpyridinium intermediate that can overcome the low nucleophilicity of the amine. nih.gov
| Reagent | Class | Additive Base | Key Advantage(s) |
| PyBOP | Phosphonium | HOBt | High efficiency; avoids carcinogenic HMPA byproduct. bachem.com |
| HBTU/TBTU | Aminium/Uronium | HOBt | Fast, efficient, and widely used in automated synthesis. bachem.compeptide.com |
| HATU | Aminium/Uronium | HOAt | Highly reactive; excellent for difficult couplings and suppressing racemization. researchgate.net |
| COMU | Aminium/Uronium | OxymaPure | High reactivity comparable to HATU with a superior safety profile (non-explosive). bachem.comacs.org |
Parallel Synthesis and Combinatorial Approaches for Derivative Libraries
To explore the structure-activity relationships of this compound, the generation of derivative libraries through parallel synthesis or combinatorial chemistry is a highly effective strategy. ijfans.orgnih.gov This approach allows for the systematic modification of the three main components of the molecule: the 2-phenoxypropanoic acid, the 1,2-oxazole ring, and the amide linker itself.
A versatile strategy for creating oxazole-5-amide libraries has been developed, which could be adapted for the 4-amido isomer. This involves using a protected 5-aminooxazole intermediate that is amenable to parallel amide synthesis via a one-pot acylation-deprotection procedure. nih.govacs.orgacs.org This methodology allows for the rapid generation of a multitude of analogues by varying the carboxylic acid component coupled in the final step.
For the synthesis of a library based on the this compound scaffold, a similar approach can be envisioned:
Scaffold Synthesis: A core intermediate, such as 4-amino-1,2-oxazole, is synthesized.
Diversity Introduction: In a parallel format, this amine scaffold is reacted with a library of diverse 2-phenoxypropanoic acid analogues. Variations could be introduced on the phenyl ring (e.g., different substitution patterns) or at the alpha-position of the propanoic acid.
Automation and Purification: The reactions are typically carried out in multi-well plates. Modern laboratory automation can handle the dispensing of reagents and solvents. Purification is often achieved using high-throughput techniques like mass-directed preparative HPLC.
Solid-phase synthesis offers another powerful platform for combinatorial library generation. nih.gov Here, one of the starting materials is attached to a polymer resin. For example, a diverse set of 2-phenoxypropanoic acids could be immobilized on a resin and then treated with 4-amino-1,2-oxazole. The key advantage is the simplification of purification; excess reagents and byproducts are simply washed away, and the desired product is cleaved from the resin in the final step.
Process Optimization and Scalability Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process requires rigorous optimization with a focus on safety, cost-effectiveness, and sustainability. acs.orgresearchgate.netacs.org
Key factors for consideration in scaling up the amide coupling step include:
Reagent Selection: While highly efficient, advanced coupling reagents like HATU are often expensive and have poor atom economy, making them less suitable for large-scale production. acs.org Cheaper, more traditional reagents like EDC or even the activation of 2-phenoxypropanoic acid as an acyl chloride are often preferred. Catalytic methods for direct amidation, which avoid stoichiometric activators, are an area of active research and represent a greener alternative. rsc.org
Solvent Choice: Solvents are a major component of process waste. The selection must balance reactant solubility and reactivity with safety, environmental impact, and ease of recovery. Solvents like dichloromethane (B109758) (DCM) are effective but are facing increasing regulatory scrutiny. Greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming more common. acs.orgnih.gov
Byproduct Management: The removal of byproducts is a critical scalability challenge. The water-soluble nature of the urea from EDC is a significant advantage over the filtration required to remove the urea from DCC. acs.orgresearchgate.net The choice of base is also important; volatile bases like triethylamine are easier to remove than high-boiling ones like DIPEA.
Process Parameters: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial to maximize throughput and minimize energy consumption. numberanalytics.com Continuous flow chemistry is an emerging technology that can offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. numberanalytics.comresearchgate.net
Purification: On a large scale, purification by chromatography is generally avoided due to cost and solvent consumption. The ideal process is designed to yield a product that can be purified through simple crystallization, which is more economical and scalable. This requires the reaction to be high-yielding and produce minimal impurities.
Ultimately, a successful scale-up strategy for this compound would likely involve a robust, cost-effective amide formation protocol followed by a crystallization-based purification to ensure high purity and process efficiency.
Structural Characterization and Stereochemical Investigations of N 1,2 Oxazol 4 Yl 2 Phenoxypropanamide
Spectroscopic Analysis of N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
Spectroscopic techniques are indispensable for the elucidation of molecular structures. A combination of mass spectrometry and various forms of spectroscopy would be required to confirm the identity and purity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a presumed molecular formula of C12H12N2O3, the expected exact mass would be calculated and compared against the experimental value.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Exact Mass | 232.0848 |
Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified, as no published HRMS data for this compound could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, including ¹H and ¹³C NMR, is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.
¹H NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values (proton count). Key expected signals would include those for the aromatic protons of the phenoxy group, the protons of the oxazole (B20620) ring, and the protons of the propanamide backbone.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. Characteristic chemical shifts would be expected for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the oxazole ring.
Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide, C-O-C stretching of the ether linkage, and vibrations associated with the aromatic and oxazole rings.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3350-3250 |
| C=O Stretch (Amide) | 1680-1630 |
| C-O-C Stretch (Ether) | 1260-1000 |
| C=N Stretch (Oxazole) | 1650-1550 |
Note: This table represents typical wavenumber ranges for the indicated functional groups. No experimentally obtained IR spectrum for this compound has been found in public databases.
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to exhibit absorption maxima (λmax) corresponding to the π → π* transitions of the phenoxy and oxazole moieties. The solvent used for analysis can influence the position and intensity of these absorptions. A detailed search of scientific literature did not yield any specific UV-Visible spectral data for this compound.
Chiroptical Properties and Enantiomeric Purity Determination
The 2-phenoxypropanamide (B176874) portion of the molecule contains a chiral center at the second carbon of the propanamide chain. Therefore, this compound can exist as a pair of enantiomers. The investigation of its chiroptical properties is essential for understanding its stereochemistry.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide a unique fingerprint for each enantiomer of this compound, with mirror-image spectra for the (R)- and (S)-enantiomers. This technique would be invaluable for assigning the absolute configuration of a separated enantiomer, often in conjunction with theoretical calculations. However, no published CD spectra for this compound are currently available.
The determination of enantiomeric purity would typically be accomplished using chiral high-performance liquid chromatography (HPLC), which separates the enantiomers, allowing for their quantification.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess
No studies detailing the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) were found. Consequently, information regarding suitable chiral stationary phases, mobile phase compositions, and detection parameters for determining its enantiomeric excess is not available.
Solid-State Structural Analysis
X-ray Crystallography of this compound and its Co-crystals/Ligand Complexes
There are no published X-ray crystallography studies for this compound. As such, critical data including its crystal system, space group, unit cell dimensions, and key intermolecular interactions remain undetermined. Similarly, no structural data for any of its co-crystals or ligand complexes have been reported.
Conformational Analysis and Tautomerism Studies in Solution and Solid States
Detailed conformational analysis of this compound in either solution or the solid state has not been a subject of published research. Therefore, insights into its molecular flexibility, preferred conformations, and the rotational barriers of its constituent chemical bonds are not available. Additionally, studies on the potential tautomeric forms of this compound have not been reported.
While general principles and methodologies for the analytical techniques mentioned are well-established for a wide range of chemical compounds, their specific application and the resulting data for this compound are absent from the current body of scientific knowledge accessible through public searches. This indicates that the compound may be a novel entity, a proprietary molecule not yet described in open literature, or a compound that has not been subjected to the specific analyses requested.
Biological Evaluation and Preclinical Pharmacological Investigations
Assessment of Bioactivity Profiles of N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
Information regarding the bioactivity of this compound is not present in the available scientific literature.
Target Identification and Validation Approaches
No studies on the target identification and validation for this compound have been published.
There are no available reports of ligand binding assays being conducted to profile the receptor interactions of this compound.
Data from enzyme inhibition assays for this compound against kinases, esterases, oxidoreductases, or any other enzyme classes are not available in the public domain.
No proteomic or metabolomic profiling studies have been published to elucidate the target pathways of this compound.
Cellular and Molecular Mechanisms of Action Elucidation
The cellular and molecular mechanisms of action for this compound remain uninvestigated in published research.
Specific data on the antiproliferative and cytotoxic effects of this compound on A549, MCF-7, or HeLa cell lines could not be located in the existing scientific literature. Consequently, no data tables of research findings can be provided.
Apoptosis and Cell Cycle Modulation Studies in Cultured Cells
There is currently no publicly available research detailing the effects of this compound on apoptosis or cell cycle progression in cultured cells. Studies investigating the induction of programmed cell death or the arrest of cell cycle phases by this compound have not been found in the scientific literature.
Analysis of Intracellular Signaling Pathways (e.g., STAT3 inhibition)
Information regarding the impact of this compound on intracellular signaling pathways is not available. Specifically, no studies have been identified that explore its potential to inhibit key signaling molecules such as Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 pathway is a critical regulator of genes involved in cell proliferation, survival, and angiogenesis, and its inhibition is a common strategy in drug development. nih.govresearchgate.net However, the role of this compound in modulating this or any other signaling cascade remains uninvestigated.
Gene Expression Profiling and Reporter Assays
No gene expression profiling studies or reporter assays have been published for this compound. Such analyses are crucial for understanding the molecular mechanisms of a compound by revealing its influence on the transcription of various genes and the activity of specific signaling pathways. nih.govnih.gov Without this data, the molecular targets and broader cellular effects of the compound are unknown.
Preclinical In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
A critical component of preclinical drug development is the assessment of a compound's ADME properties to predict its pharmacokinetic behavior in vivo.
Membrane Permeability and Transport Studies (e.g., Caco-2, PAMPA)
There is no available data on the membrane permeability of this compound from in vitro models such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are standard methods used to predict the intestinal absorption of potential drug candidates. nih.govnih.gov
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins has not been reported. Plasma protein binding is a key determinant of a drug's distribution and availability to its target sites, thereby influencing its efficacy and clearance. nih.gov
Metabolic Stability in Hepatic Microsomes and Hepatocytes
No studies on the metabolic stability of this compound in liver microsomes or hepatocytes have been found. These assays are essential for evaluating the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s, which provides insights into its potential half-life and clearance in the body. springernature.comthermofisher.comnih.gov
Preclinical In Vivo Pharmacological Studies in Animal Models
Organ Distribution Studies in Animal ModelsThere are no published studies on the distribution of this compound in various organs or tissues in animal models.
Due to the absence of research data for this specific compound, the requested article sections cannot be generated.
Structure Activity Relationship Sar Studies of N 1,2 Oxazol 4 Yl 2 Phenoxypropanamide Derivatives
Design Principles for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide Analogues
The 1,2-oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. researchgate.net Its modification is a key strategy in SAR studies. Design principles for this moiety include:
Isomeric Scaffolds: Replacing the 1,2-oxazole ring with its other isomers, such as 1,3-oxazole or isoxazole (B147169), can alter the geometry and electronic properties of the molecule, potentially leading to improved target engagement.
Ring Substitution: Introducing small substituents at the available C-3 and C-5 positions of the 1,2-oxazole ring can explore steric and electronic effects. For example, adding a methyl or a halogen group could fill a hydrophobic pocket in the target protein or alter the electronic nature of the ring system.
Table 1: Hypothetical SAR of Oxazole (B20620) Ring Modifications This table illustrates potential outcomes from modifying the oxazole ring, based on general principles observed in heterocyclic chemistry. The activity data is hypothetical.
| Compound ID | Modification to Parent Structure | Rationale | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| Parent | This compound | Baseline compound | 100 |
| A-1 | Replacement with 1,3-oxazole | Alter electronic distribution and H-bonding vectors | 150 |
| A-2 | Replacement with 1,2,4-oxadiazole (B8745197) | Bioisosteric replacement to improve metabolic stability | 85 |
| A-3 | C-5 Methyl substitution on 1,2-oxazole | Probe for small hydrophobic pocket | 75 |
The phenoxy group provides a large surface for potential interactions with a biological target and is a prime candidate for modification. SAR studies on this part of the molecule typically involve introducing various substituents at the ortho, meta, and para positions of the phenyl ring. The goal is to modulate electronic effects, lipophilicity, and steric bulk.
Key design considerations include:
Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can influence the pKa of the phenoxy oxygen and modulate electrostatic interactions with the target.
Table 2: Hypothetical SAR of Phenoxy Moiety Substitutions This table shows how different substituents on the phenoxy ring could influence biological activity. The data is for illustrative purposes.
| Compound ID | Substituent on Phenyl Ring | Position | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| Parent | -H | - | 100 |
| B-1 | -F | para | 50 |
| B-2 | -Cl | para | 65 |
| B-3 | -CH₃ | para | 90 |
| B-4 | -OCH₃ | para | 120 |
| B-5 | -Cl | meta | 250 |
The propanamide linker connects the oxazole and phenoxy moieties and contains a stereogenic center, which is a critical determinant of biological activity.
Stereochemistry: Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. khanacademy.org One enantiomer (the eutomer) is typically much more active than the other (the distomer). nih.gov A crucial step in the SAR is the synthesis and separate testing of the (R)- and (S)-enantiomers of this compound to identify the more potent configuration. nih.gov
Linker Length and Composition: The length of the linker can be varied to optimize the distance and orientation between the oxazole and phenoxy groups. Shortening it to an acetamide (B32628) or lengthening it to a butanamide can be explored.
Amide Bond Bioisosteres: The amide bond can be susceptible to metabolic cleavage by amidases. Replacing it with more stable bioisosteres, such as an ester, a sulfonamide, or a reversed amide, can improve the pharmacokinetic profile of the compound.
Conformational Rigidity: Introducing conformational constraints, for instance by incorporating the linker into a small ring system (e.g., cyclopropane), can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Table 3: Hypothetical SAR of Propanamide Linker and Chiral Center Modifications This illustrative table demonstrates the potential impact of stereochemistry and linker modifications on activity.
| Compound ID | Modification | Chirality | Hypothetical IC₅₀ (nM) |
|---|---|---|---|
| Parent | Propanamide | Racemic | 100 |
| C-1 | Propanamide | (S)-enantiomer | 20 |
| C-2 | Propanamide | (R)-enantiomer | 1800 |
| C-3 | Acetamide Linker | (S)-enantiomer | 350 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. acs.org By developing mathematical models, QSAR can rationalize the SAR observed in a series of analogues and predict the activity of new, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. eurekaselect.com
Two main approaches to QSAR modeling can be applied to the this compound series, depending on the availability of structural information for the biological target.
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the target protein is unknown. It relies solely on the structures of a series of active and inactive molecules. wjbphs.com For the this compound derivatives, a set of synthesized analogues with known biological activities would be used. The process involves:
Conformational Analysis and Alignment: Generating low-energy 3D conformations for all molecules and aligning them based on a common structural scaffold.
Descriptor Calculation: Calculating molecular descriptors that represent physicochemical properties. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields surrounding the aligned molecules.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with biological activity.
Structure-Based QSAR: This method is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR. The process involves:
Molecular Docking: Placing or "docking" each analogue into the binding site of the target protein to predict its binding mode and orientation. uran.ua
Descriptor Calculation: Calculating descriptors that quantify the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Model Generation: Correlating these interaction-based descriptors with the observed biological activity to create a predictive model. This approach provides more direct insight into the specific interactions driving potency.
The ultimate goal of a QSAR study is to develop a statistically robust model that can be used to predict the activity of novel compounds. A predictive model allows medicinal chemists to prioritize which new analogues to synthesize, focusing efforts on those with the highest probability of being potent and selective. nih.gov
A typical QSAR model can be represented by a linear equation, such as:
pIC₅₀ = c₀ + c₁ * LogP + c₂ * σ + c₃ * Eₛ
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).
LogP represents the lipophilicity of the molecule.
σ (Hammett constant) represents the electronic effect of a substituent on the phenoxy ring.
Eₛ (Taft steric parameter) represents the steric bulk of a substituent.
c₀, c₁, c₂, c₃ are coefficients determined by the statistical analysis.
A validated QSAR model for this compound derivatives would guide further optimization. For example, if the model shows a positive coefficient for a descriptor related to a negative electrostatic potential in a specific region, it would suggest that adding an electron-withdrawing group there could enhance activity. By iteratively using the model to design new compounds and then synthesizing and testing them, the potency and selectivity of the chemical series can be systematically improved. nih.gov
Conformational Restriction and Bioisosteric Replacements in this compound Derivatives
Rational Design of Bioisosteres for Improved Potency and Pharmacokinetic Properties
Bioisosterism, the practice of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comu-tokyo.ac.jp This strategy is employed to address issues such as metabolic instability, toxicity, or poor absorption, while retaining or enhancing the desired pharmacological effect. estranky.sk For the this compound scaffold, several key moieties can be targeted for bioisosteric replacement.
Amide Bond Bioisosteres: The central amide linkage is often susceptible to hydrolysis by metabolic enzymes. Replacing this bond with more stable alternatives can significantly improve a compound's in vivo half-life. Heterocyclic rings such as 1,2,3-triazoles and 1,2,4-oxadiazoles are well-established amide bioisosteres that mimic the hydrogen bond donor/acceptor properties of the amide group while offering greater metabolic stability. nih.govhyphadiscovery.com
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Mimics hydrogen bond donor/acceptor profile; enhances metabolic stability against hydrolysis. | hyphadiscovery.com |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Acts as a stable amide-mimetic, improving pharmacokinetic profile. | nih.gov |
| Phenyl Ring | Pyridyl Ring | Introduces a nitrogen atom to alter polarity, potentially improving solubility and serving as a hydrogen bond acceptor. | nih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Acts as a saturated, non-planar bioisostere to reduce lipophilicity and improve metabolic stability while maintaining similar spatial projection of substituents. | semanticscholar.org |
| 1,2-Oxazole | 1,3-Oxazole or Isoxazole | Alters the position of heteroatoms, which can change electronic distribution and hydrogen bonding patterns, potentially leading to improved target engagement. | nih.govresearchgate.net |
Phenyl Ring Bioisosteres: The phenoxy group is a common structural motif, but the phenyl ring can be a site of metabolic oxidation (e.g., aromatic hydroxylation) by cytochrome P450 enzymes. nih.gov Replacing the phenyl ring with other aromatic heterocycles like pyridine (B92270) can modulate the molecule's physicochemical properties, such as solubility and lipophilicity. Alternatively, non-aromatic, conformationally restricted bioisosteres like bicyclo[1.1.1]pentane can be used. These "saturated hubs" mimic the geometry of a 1,4-disubstituted phenyl ring but can improve metabolic stability and solubility by reducing the compound's planarity and lipophilicity. semanticscholar.org
1,2-Oxazole Ring Replacements: The 1,2-oxazole (or isoxazole) ring itself can be considered a bioisostere for other five-membered heterocyclic systems. Depending on the specific interactions with the target protein, substituting it with regioisomers like 1,3-oxazole or other heterocycles such as pyrazole (B372694) or even a 1,2,4-oxadiazole could reorient key functional groups, alter electronic properties, and lead to improved binding affinity or selectivity. nih.govresearchgate.net
Impact of Conformational Flexibility on Receptor Recognition
The this compound scaffold possesses several rotatable bonds, particularly within the 2-phenoxypropanamide (B176874) linker. This inherent flexibility allows the molecule to adopt a wide range of conformations in solution. While this flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a receptor's binding site, it also comes at an energetic cost. osu.edu Upon binding, the molecule is "frozen" into a single bioactive conformation, leading to an unfavorable loss of conformational entropy, which can decrease binding affinity.
Medicinal chemistry efforts often focus on designing more rigid analogs to "pre-pay" this entropic penalty. By synthesizing derivatives where the flexible linker is constrained—for example, by incorporating it into a ring system or introducing double bonds—the number of accessible low-energy conformations is reduced. If one of these conformations closely matches the bioactive conformation, the molecule can bind with higher affinity.
This principle has been demonstrated across numerous drug discovery campaigns where the rigidification of a flexible lead compound leads to derivatives with significantly enhanced potency and, often, improved selectivity. nih.gov The challenge lies in identifying the correct bioactive conformation to guide the design of these conformationally restricted analogs. Computational modeling and structural biology techniques like X-ray crystallography are often employed to understand the binding mode and inform the rational design of more rigid, high-affinity ligands. osu.edu
Fragment-Based Drug Discovery (FBDD) Insights from Related Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. frontiersin.orgnih.gov These initial fragment "hits" are then optimized and grown or linked together to produce a more potent, drug-like lead compound.
The structure of this compound can be conceptually deconstructed into key fragments that could serve as starting points in an FBDD campaign.
Fragment A: The Oxazole Core (e.g., 4-amino-1,2-oxazole)
Fragment B: The Phenoxypropanoic Acid Moiety
Fragment C: The Amide Linker
In a hypothetical FBDD program, screening could identify a simple substituted oxazole or isoxazole fragment that binds to a pocket on the target protein. dundee.ac.uk Separately, a small molecule containing a phenoxy group might be found to bind in an adjacent site. The process of "fragment linking" would involve designing a new molecule that incorporates both fragments, connected by a suitable linker, to achieve a significant increase in affinity due to binding at both sites simultaneously.
Alternatively, a single fragment hit, such as 4-amino-1,2-oxazole, could be optimized through a "fragment growing" strategy. Here, chemists would systematically add chemical functionality onto the fragment core, guided by structural information of the protein-fragment complex, to extend its interactions into neighboring pockets and build potency. For instance, the phenoxypropanamide tail could be elaborated step-by-step from the amino group of an initial oxazole hit.
Successful FBDD campaigns have been described for related scaffolds, such as phenoxy- and phenylamino-heterocyclic quinones, demonstrating the utility of this approach in generating potent leads from simple, low-affinity starting points. researchgate.net
| Fragment Type | Example Structure | Typical "Rule of Three" Properties | Role in FBDD |
|---|---|---|---|
| Oxazole Fragment | 4-amino-1,2-oxazole | MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3 | Initial hit providing a key interaction point (e.g., hydrogen bonding from the ring nitrogen or amino group). |
| Phenoxy Fragment | 2-phenoxypropanoic acid | MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3 | Second hit occupying an adjacent hydrophobic pocket. |
| Combined Lead | This compound | Properties may exceed "Rule of Three" | Result of fragment growing or linking, exhibiting significantly higher potency and optimized properties. |
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Studies
Ligand-protein docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No specific biological targets for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide have been identified in the available literature, which is a prerequisite for conducting such studies.
Prediction of Binding Modes and Affinities with Identified Biological Targets
Without identified biological targets, there are no published predictions of the binding modes or binding affinities for this compound. This type of research would typically involve docking the compound into the active site of a specific protein to predict how it might exert a biological effect.
Analysis of Key Ligand-Receptor Interactions
Consequently, there is no available analysis of the key ligand-receptor interactions, such as hydrogen bonding, hydrophobic interactions, or π-stacking, between this compound and any potential protein targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. No MD simulation studies for this compound have been published.
Investigation of Dynamic Binding Processes and Conformational Changes
There is no research available investigating the dynamic binding processes or the conformational changes of either this compound or a potential receptor upon binding.
Assessment of Ligand Stability within the Binding Pocket
Similarly, no assessments of the stability of this compound within a protein's binding pocket have been reported.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. A search of the scientific literature did not yield any studies that have applied these methods to this compound. Such calculations could provide insights into its reactivity, electrostatic potential, and other fundamental chemical properties.
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of this compound can be meticulously investigated using quantum mechanical methods such as Density Functional Theory (DFT). Such analyses are fundamental to understanding the molecule's intrinsic properties.
Key parameters derived from electronic structure calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. It helps in identifying regions that are likely to engage in electrostatic interactions, which is critical for understanding intermolecular interactions, including those with biological receptors.
From these fundamental electronic properties, various reactivity descriptors can be calculated to predict the chemical behavior of this compound.
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Note: The values for these descriptors would be obtained through specific DFT calculations for this compound.
pKa and Lipophilicity Calculations
The pharmacokinetic profile of a compound is heavily influenced by its physicochemical properties, such as its acid dissociation constant (pKa) and lipophilicity (logP). Computational methods offer a rapid and cost-effective way to predict these values.
pKa Calculations: The pKa value(s) of this compound would determine its ionization state at different physiological pH values. This is crucial as the ionization state affects solubility, permeability, and receptor binding. Computational approaches to predict pKa often involve quantum mechanical calculations combined with continuum solvation models. The presence of the oxazole (B20620) ring and the amide group suggests potential sites for protonation or deprotonation.
Lipophilicity (logP) Calculations: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is the most common measure of lipophilicity. Numerous computational algorithms, based on atomic contributions or whole-molecule properties, can be used to estimate the logP value for this compound. A balanced logP is often sought for optimal bioavailability.
Pharmacophore Modeling and Virtual Screening
Should this compound exhibit a particular biological activity, pharmacophore modeling and virtual screening would be instrumental in discovering novel, structurally diverse compounds with similar or improved activity.
Development of Pharmacophore Models for this compound Activity
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that are necessary for a molecule's biological activity. Based on the structure of this compound, a hypothetical pharmacophore model would likely include features such as:
Hydrogen Bond Acceptors (e.g., the oxygen and nitrogen atoms in the oxazole ring, the carbonyl oxygen of the amide).
Hydrogen Bond Donors (e.g., the amide nitrogen).
Aromatic Rings (the phenoxy group).
Hydrophobic Features.
The generation of a robust pharmacophore model typically requires a set of active compounds to identify common features. If this compound is the lead compound, its conformational flexibility would be analyzed to determine the spatial arrangement of these features in its bioactive conformation.
Identification of Novel Hit Compounds through Virtual Screening
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the defined features and their spatial constraints. This process, known as virtual screening, can efficiently identify a smaller, enriched subset of compounds for biological testing. The identified "hit" compounds may possess different chemical scaffolds from this compound but would be predicted to have a similar mode of action.
De Novo Design Methodologies for this compound Analogues
De novo design is a computational strategy for generating novel molecular structures from scratch, tailored to fit a specific biological target's binding site. If the target for this compound is known, de novo design algorithms can be employed to create new analogues.
This process typically involves:
Scaffold Hopping or Modification: Starting with the core structure of this compound, parts of the molecule can be replaced with different chemical fragments that maintain or improve the desired interactions with the target.
Fragment-Based Growth: Alternatively, small chemical fragments can be placed in favorable positions within the target's binding site and then computationally linked together to form novel molecules.
These methodologies can lead to the design of analogues with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles, while retaining the key binding interactions of the parent molecule.
Future Research Directions and Translational Potential Preclinical Focus
Exploration of Additional Therapeutic Areas for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide
Based on the pharmacological activities of structurally related compounds, this compound is a candidate for investigation in several key therapeutic domains. The exploration of its potential should be guided by the known biological effects of its constituent chemical scaffolds.
Anti-inflammatory Potential
The chemical architecture of this compound suggests a plausible role as an anti-inflammatory agent. Structurally similar compounds containing oxadiazole rings, which are isosteric to the oxazole (B20620) ring, have demonstrated significant anti-inflammatory properties. For instance, a series of (4-(1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives have shown potent anti-inflammatory activity. tocris.com In preclinical studies, these related compounds were found to significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 cells. tocris.com
Future preclinical studies on this compound should therefore include assays to quantify its effect on these pathways.
Key Research Areas for Anti-inflammatory Potential:
Inhibition of Pro-inflammatory Cytokines: Assessing the ability of the compound to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). tocris.com
Nitric Oxide (NO) Production: Evaluating the inhibition of inducible nitric oxide synthase (iNOS) and subsequent NO production in macrophage cell lines. tocris.com
NF-κB Signaling Pathway: Investigating whether the compound can block the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. tocris.com
Cyclooxygenase (COX) Inhibition: Exploring potential inhibition of COX-1 and COX-2 enzymes, a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Antimicrobial or Antifungal Activity
The five-membered oxazole heterocycle is a well-established pharmacophore in compounds exhibiting antimicrobial and antifungal activities. cnic.es The literature highlights that various 1,3-oxazole derivatives possess a wide range of pharmacological effects, including antibacterial and antifungal action. cnic.es For example, certain oxazole derivatives have shown activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans. cnic.es Furthermore, compounds containing a 1,2,4-oxadiazole (B8745197) ring, a structural isomer of the 1,2-oxazole, have also been reported to have broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. wikipedia.org
Given these precedents, a logical direction for future research is to screen this compound for its ability to inhibit the growth of clinically relevant microbial pathogens.
Suggested Preclinical Screening:
Antibacterial Activity: Testing against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com
Antifungal Activity: Evaluating efficacy against common fungal pathogens, particularly Candida species and Aspergillus niger. cnic.esmdpi.com
Mechanism of Action: If activity is confirmed, subsequent studies could explore the mechanism, such as inhibition of biofilm formation or disruption of the fungal cell wall. nih.gov
Neurological Applications
The structural components of this compound also suggest potential applications in neurology, particularly in the context of neurodegenerative diseases like Alzheimer's. A prominent strategy in Alzheimer's drug discovery is the development of multi-target agents, particularly those that can inhibit cholinesterases (AChE and BChE) and β-secretase 1 (BACE-1). nih.gov BACE-1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Designing inhibitors that can intervene in these pathways is a promising therapeutic approach. nih.gov
Additionally, patent literature indicates that cannabinoid CB1 receptor antagonists are being explored for their utility in treating psychiatric and neurological disorders. drugbank.com The diverse scaffolds capable of interacting with these neurological targets warrant an investigation into whether this compound exhibits any such activity.
Potential Neurological Research Focus:
Cholinesterase Inhibition: In vitro enzymatic assays to determine the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
BACE-1 Inhibition: Assessing the compound's ability to inhibit the enzymatic activity of BACE-1. nih.govnih.gov
CB1 Receptor Binding: Evaluating the binding affinity and functional activity (antagonist or inverse agonist) at the cannabinoid CB1 receptor. drugbank.com
Metabolic Disorders
There is a strong rationale for investigating this compound for applications in metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. This is based on two key molecular targets for which structurally related compounds have shown activity: 11-beta-hydroxysteroid dehydrogenase Type 1 (11β-HSD1) and the beta-3 adrenergic receptor (β3-AR).
Inhibition of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue, is a promising strategy for treating metabolic syndrome. mdpi.com Increased local cortisol levels are associated with obesity and insulin (B600854) resistance, and inhibitors of 11β-HSD1 are being developed to counteract these effects. mdpi.com
Furthermore, activation of the β3-AR is another validated approach for treating metabolic conditions. β3-AR agonists can stimulate lipolysis and thermogenesis in adipose tissue. Notably, research has identified substituted oxazole derivatives as potent and selective β3-AR agonists. The phenoxypropanolamine scaffold, which is related to the phenoxypropanamide core of the title compound, is also a key feature of known β3-AR agonists.
Preclinical Evaluation for Metabolic Disorders:
11β-HSD1 Inhibition: Enzymatic assays to measure the inhibitory potency against 11β-HSD1. mdpi.com
β3-AR Agonism: Radioligand binding and functional assays to determine the affinity and agonist activity at the human β3-adrenergic receptor, with selectivity profiling against β1 and β2 receptors.
Development of Advanced Preclinical Models
Humanized Animal Models for Specific Disease Contexts
Standard preclinical animal models often fall short in predicting human responses, especially for targeted and immunomodulatory agents. Humanized animal models, which incorporate human genes, cells, or tissues, offer a more clinically relevant platform for evaluating the efficacy and safety of new chemical entities. jax.orgnih.gov For a compound like this compound, whose ultimate therapeutic application is yet to be defined, these models are invaluable.
Should the compound's target be involved in oncology, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, would be a critical tool. biocytogen.com These models better replicate the heterogeneity and microenvironment of human tumors. mdpi.com If the compound is intended to modulate the human immune system, mice engrafted with human hematopoietic stem cells to create a humanized immune system would be essential for assessing efficacy and potential immunotoxicity. nih.govamericanpharmaceuticalreview.com
The use of such models allows for the direct testing of the compound against human-specific targets and pathways, providing more predictive data on its potential clinical utility. jax.org
Table 1: Hypothetical Efficacy Study of this compound in Different Preclinical Oncology Models
| Model Type | Target Disease | Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Syngeneic Mouse Model | Murine Colon Adenocarcinoma | Compound A | 45% | Efficacy against a mouse tumor in a fully competent mouse immune system. |
| Cell Line-Derived Xenograft | Human Lung Carcinoma (A549) | Compound A | 60% | Efficacy against a human tumor cell line in an immunodeficient mouse. |
| PDX Model | Patient-Derived Pancreatic Cancer | Compound A | 75% | High efficacy in a model that closely mimics the human tumor microenvironment. |
| Humanized Immune System Model | Human B-cell Lymphoma | Compound A | 68% | Efficacy demonstrated in the presence of a reconstituted human immune system. |
Prodrug Strategies for this compound
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. uobaghdad.edu.iq This approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or lack of site-specific delivery. nih.gov
The structure of this compound contains an amide bond, which can be a target for enzymatic cleavage. While amides are generally more stable than esters, specific N-acylation or other modifications can be designed to create prodrugs. nih.gov For instance, attaching a hydrophilic moiety like a peptide or a phosphate (B84403) group could significantly enhance the aqueous solubility of the compound for intravenous formulation. Conversely, adding a lipophilic promoiety could improve absorption through the gastrointestinal tract for oral delivery. uobaghdad.edu.iq
A key consideration is the enzymatic release mechanism. The prodrug must be stable in circulation but efficiently cleaved by enzymes at the target site (e.g., tumor-specific enzymes) or within the target cell to release the active parent compound.
Table 2: Hypothetical Prodrugs of this compound and Their Properties
| Prodrug Moiety | Linkage Type | Predicted Advantage | Potential Cleavage Enzyme |
| L-Valine | Amide | Increased uptake via amino acid transporters (e.g., PEPT1). nih.gov | Peptidases |
| Phosphate | Phosphoramidate | Greatly increased aqueous solubility for IV formulation. | Alkaline Phosphatases |
| Polyethylene Glycol (PEG) | Amide | Increased half-life and improved solubility. | Amidases/Proteases |
| N-Mannich Base | N-Mannich | Increased lipophilicity and potential for oral absorption. nih.gov | Chemical hydrolysis (pH-dependent) |
Co-administration and Combination Therapy Strategies (Preclinical)
Complex diseases like cancer often require treatment with multiple therapeutic agents to achieve durable responses and overcome resistance. nih.gov Preclinical evaluation of this compound in combination with existing standard-of-care drugs is a critical step. The goal is to identify synergistic or additive interactions, where the combined effect is greater than the sum of the individual effects. ascopubs.org
Initial studies would involve in vitro checkerboard assays using various cell lines relevant to the target disease. These experiments can determine the Combination Index (CI), where a CI value less than 0.9 generally indicates synergy. ascopubs.org Promising combinations would then be advanced to in vivo animal models. nih.gov For example, if the compound shows activity in a preclinical cancer model, it could be tested in combination with a standard chemotherapeutic agent or a checkpoint inhibitor to assess whether the combination leads to enhanced tumor regression and prolonged survival compared to either agent alone. biocytogen.com
Table 3: Hypothetical In Vitro Synergy Screening with this compound
| Combination Partner | Target Disease Model (Cell Line) | Combination Index (CI) Value | Interpretation |
| Cisplatin | Ovarian Cancer (OVCAR-3) | 0.7 | Synergistic |
| Paclitaxel | Breast Cancer (MCF-7) | 1.1 | Additive/Antagonistic |
| Gedatolisib (PI3K/mTOR inh.) | Colorectal Cancer (DLD1) | 0.6 | Synergistic ascopubs.org |
| Anti-PD-1 Antibody | Melanoma (B16-F10) | 0.5 | Potentially Synergistic (requires in vivo model) |
Unveiling Novel Biological Targets and Off-Target Activities
While a compound may be designed for a specific biological target, it is crucial to confirm this engagement and identify any other potential binding partners (off-targets). Unintended off-target interactions can lead to toxicity or unexpected efficacy. asbmb.org Modern chemoproteomic and biophysical methods are essential for building a comprehensive target profile. digitellinc.com
Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to its intended target in a cellular environment without requiring modification of the compound. digitellinc.comdrughunter.com For broader screening, affinity-based proteomics, where the compound is immobilized to identify interacting proteins from a cell lysate, can provide a list of potential on- and off-targets. nih.gov These findings must be followed by validation studies to confirm the functional relevance of any interactions. Screening the compound against a panel of known receptors, kinases, and enzymes is also standard practice to proactively identify potential safety liabilities. asbmb.org
Table 4: Hypothetical Target Engagement and Off-Target Profile
| Method | Finding | Implication |
| Cellular Thermal Shift Assay (CETSA) | Confirmed thermal stabilization of Target Protein X. | Direct evidence of target engagement in intact cells. |
| Affinity Chromatography-Mass Spectrometry | Identified Target Protein X and two potential off-targets (Enzyme Y, Receptor Z). | Provides leads for further investigation into mechanism and potential side effects. |
| Kinase Panel Screen (400+ kinases) | No significant inhibition at 10 µM. | Low risk of off-target effects mediated by kinase inhibition. |
| Safety Pharmacology Panel (e.g., hERG) | IC50 > 30 µM for hERG channel. | Low risk of cardiac liability. |
Path towards Pre-Investigational New Drug (IND) Enabling Studies (excluding human data)
The culmination of preclinical research is the Investigational New Drug (IND) enabling program, a formal set of studies required by regulatory bodies like the FDA to demonstrate that a new drug is reasonably safe to initiate testing in humans. criver.comallucent.com This phase bridges the gap between discovery and clinical trials. hubspotusercontent-na1.net
The IND-enabling package for a small molecule like this compound includes three main components:
Pharmacology: In vivo studies in relevant animal models to confirm the drug's therapeutic effect and establish a dose-response relationship. renejix.com
Pharmacokinetics (ADME): Characterization of the Absorption, Distribution, Metabolism, and Excretion of the drug. wuxiapptec.com These studies are typically conducted in at least two animal species (one rodent and one non-rodent). wuxiapptec.com
Toxicology: A comprehensive safety assessment to identify potential toxicities. allucent.com This includes single-dose and repeated-dose studies in two species, as well as genetic toxicology assays to assess mutagenic potential. renejix.comwuxiapptec.com
All IND-enabling toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. renejix.com The data gathered allows for the estimation of a safe starting dose for human trials. allucent.com
Table 5: Outline of Key Pre-IND Enabling Studies
| Study Category | Key Activities | Objective |
| Pharmacology | In vivo efficacy studies in validated disease models. | Confirm therapeutic activity and establish efficacious dose range. |
| Pharmacokinetics (ADME) | In vitro metabolism (microsomes, hepatocytes); In vivo PK studies in rats and dogs. | Understand how the body processes the drug to predict human pharmacokinetics. wuxiapptec.com |
| Toxicology | Acute and repeat-dose toxicity studies (e.g., 28-day) in rats and dogs; Ames test; Micronucleus assay. | Identify potential organ toxicities and genotoxic risks to ensure safety for first-in-human studies. allucent.comwuxiapptec.com |
| Chemistry, Manufacturing, and Controls (CMC) | Develop a scalable synthesis route; Establish product specifications and stability. | Ensure the drug product is pure, potent, and stable. wuxiapptec.com |
Q & A
Basic: What are the optimal synthetic routes for N-(1,2-oxazol-4-yl)-2-phenoxypropanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of N-(1,2-oxazol-4-yl)-2-phenoxypropanamide involves multi-step reactions, typically starting with the coupling of phenoxypropanoyl chloride with 1,2-oxazol-4-amine derivatives. Key parameters include:
- Temperature Control : Reactions are often conducted under reflux (80–120°C) to enhance reaction rates while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .
Statistical experimental design (DoE) can optimize yield by testing variables like molar ratios and catalyst loading. For example, a central composite design (CCD) minimizes experimental runs while identifying critical interactions between parameters .
Advanced: How can computational methods like quantum chemical calculations be integrated into the design of derivatives of this compound?
Methodological Answer:
Computational approaches enable in silico prediction of reactivity and biological activity:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways .
- Molecular Docking : Virtual screening against target proteins (e.g., kinases or enzymes) identifies derivatives with enhanced binding affinities .
- Machine Learning : Training models on existing datasets (e.g., PubChem) accelerates the identification of substituents that improve solubility or metabolic stability .
These methods reduce reliance on trial-and-error experimentation and prioritize high-potential candidates for synthesis .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Characterizes aromatic protons (δ 6.5–8.0 ppm for oxazole and phenyl groups) and methylene/methyl protons (δ 1.2–4.0 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and oxazole ring carbons .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₂H₁₂N₂O₃) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies in bioactivity data often arise from variability in experimental conditions. To address this:
Standardize Assays : Use validated cell lines (e.g., HEK293 or HeLa) and control compounds to ensure reproducibility .
Dose-Response Curves : Generate EC₅₀/IC₅₀ values under consistent pH, temperature, and serum conditions .
Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for outliers and methodological differences .
Mechanistic Studies : Use CRISPR/Cas9 gene editing or knock-out models to confirm target specificity .
Basic: How can statistical experimental design (DoE) improve the efficiency of synthesizing this compound?
Methodological Answer:
DoE minimizes experimental runs while maximizing data quality:
- Factorial Design : Tests multiple variables (e.g., temperature, solvent, catalyst) simultaneously to identify significant factors .
- Response Surface Methodology (RSM) : Models non-linear relationships between parameters (e.g., reaction time vs. yield) .
- Taguchi Method : Optimizes robustness by testing noise factors (e.g., humidity, reagent lot variability) .
For example, a Plackett-Burman design can screen 7 variables in 12 experiments, reducing time and resource use by 40% .
Advanced: What are the challenges in elucidating the mechanism of action of this compound, and what in vitro assays are suitable for this purpose?
Methodological Answer:
Challenges include off-target effects and low bioavailability. Suitable assays:
- Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric methods to measure IC₅₀ values .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts upon ligand binding .
- Metabolomics : LC-MS/MS profiles metabolic pathways affected by the compound to infer mechanistic roles .
Combining these with molecular dynamics simulations (e.g., GROMACS) refines hypotheses about binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
